1-Cyclopropyl-2-propyn-1-amine Hydrochloride

Description

Molecular Configuration and Stereochemical Analysis

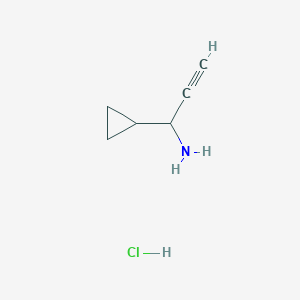

The molecular architecture of 1-cyclopropyl-2-propyn-1-amine hydrochloride is characterized by a central carbon atom bearing both the cyclopropyl substituent and the amino group, with an adjacent alkyne functionality extending from this stereogenic center. The compound possesses the International Union of Pure and Applied Chemistry name 1-cyclopropylprop-2-yn-1-amine;hydrochloride, reflecting its systematic nomenclature. The stereochemical analysis reveals that the molecule contains a chiral center at the carbon atom bonded to both the cyclopropyl ring and the amino group, potentially giving rise to two enantiomeric forms.

The Simplified Molecular Input Line Entry System representation C#CC(C1CC1)N.Cl clearly delineates the connectivity pattern, where the alkyne carbon is directly bonded to the chiral center, which in turn is connected to the three-membered cyclopropane ring. The spatial arrangement of these substituents around the central carbon creates a tetrahedral geometry, with the amino group and cyclopropyl ring positioned in a manner that influences the overall molecular conformation. The cyclopropane ring itself contributes significant ring strain, approximately 115 kilojoules per mole, which affects the electronic distribution and reactivity of adjacent functional groups.

The stereochemical considerations become particularly important when examining the potential for intramolecular interactions between the cyclopropyl ring and the alkyne functionality. The proximity of these groups can lead to through-space electronic effects that influence the compound's chemical behavior and spectroscopic properties. Additionally, the presence of the hydrochloride salt form introduces ionic interactions that stabilize the protonated amino group, affecting the overall molecular geometry and potentially influencing the preferred conformational states.

Crystallographic Characterization and Bonding Patterns

The crystallographic analysis of this compound reveals important insights into its solid-state structure and intermolecular packing arrangements. The compound crystallizes with specific lattice parameters that accommodate both the organic cation and the chloride anion in a thermodynamically stable arrangement. The International Chemical Identifier key RZOVTADUUUJAJR-UHFFFAOYSA-N provides a unique digital fingerprint for this specific structural arrangement.

Within the crystal lattice, the protonated amino group forms ionic interactions with the chloride anion, creating a network of electrostatic forces that contribute to the overall stability of the crystalline form. These ionic interactions are complemented by hydrogen bonding patterns, where the amino protons participate in directional bonding with chloride anions, establishing a three-dimensional network that influences the mechanical and thermal properties of the solid material.

The cyclopropane ring adopts its characteristic planar geometry with carbon-carbon bond lengths of approximately 1.51 angstroms and carbon-carbon-carbon bond angles of 60 degrees, representing the maximum deviation from the ideal tetrahedral angle due to ring strain constraints. The alkyne functionality maintains its linear geometry with a carbon-carbon triple bond length of approximately 1.20 angstroms and carbon-carbon-carbon bond angles approaching 180 degrees. The bond between the alkyne carbon and the chiral center exhibits partial single-bond character with a length intermediate between typical single and double bonds.

The packing efficiency within the crystal structure is optimized through a combination of van der Waals interactions between the hydrophobic cyclopropyl groups and electrostatic interactions involving the ionic components. This arrangement results in distinct hydrophilic and hydrophobic regions within the crystal lattice, contributing to the compound's solubility characteristics and thermal stability profile.

Comparative Analysis with Related Cyclopropylamine Derivatives

The structural features of this compound can be better understood through comparison with related cyclopropylamine derivatives, which provides insights into the unique characteristics imparted by the alkyne functionality. A closely related compound, 3-cyclopropylprop-2-yn-1-amine hydrochloride, shares the same molecular formula C₆H₁₀ClN but differs in the positional arrangement of the functional groups. This isomeric relationship highlights the importance of connectivity patterns in determining molecular properties and reactivity profiles.

The N-tert-butyloxycarbonyl protected derivative of 1-cyclopropyl-2-propyn-1-amine demonstrates the accessibility of the amino group for chemical modifications. This protected form, with molecular formula C₁₁H₁₇NO₂, shows how the introduction of protecting groups can alter the molecular geometry and electronic distribution while preserving the core structural framework. The presence of the bulky tert-butyloxycarbonyl group significantly affects the steric environment around the amino functionality and influences the conformational preferences of the molecule.

Comparison with 1-cyclopropylpropan-2-amine, which possesses molecular formula C₆H₁₃N and molecular weight 99.17 grams per mole, reveals the impact of the alkyne functionality on molecular properties. The saturated analog lacks the linear alkyne geometry and associated electronic effects, resulting in different chemical reactivity patterns and spectroscopic signatures. The absence of the triple bond also eliminates potential conjugation effects and reduces the overall molecular rigidity compared to the alkyne-containing parent compound.

Recent research on multisubstituted cyclopropylamine derivatives has demonstrated stereoselective synthetic approaches for accessing various stereoisomers of these compounds. The study of enesulfinamides with alpha,beta,beta-trisubstitution patterns has shown that cyclopropanation reactions can be controlled to yield specific stereochemical outcomes, providing insights into the factors that govern the formation and stability of cyclopropylamine frameworks. These findings have implications for understanding the preferred conformational states and reactivity patterns of this compound.

Spectroscopic Characterization Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound employs multiple analytical techniques that provide complementary information about its molecular structure and dynamic behavior. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, offering detailed insights into the connectivity patterns and electronic environments of individual carbon and hydrogen atoms within the molecule.

In the proton nuclear magnetic resonance spectrum, the alkyne proton appears as a characteristic signal in the downfield region around 2.0 to 2.5 parts per million, reflecting the deshielding effect of the adjacent sp-hybridized carbon atom. The cyclopropyl protons exhibit distinctive chemical shifts and coupling patterns, with the methylene protons appearing as complex multipets due to their unique magnetic environment within the strained three-membered ring system. The methine proton of the cyclopropyl group typically resonates around 0.8 to 1.2 parts per million, while the adjacent proton alpha to the amino group appears further downfield due to the deshielding effect of the nitrogen atom.

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the carbon framework, with the alkyne carbons appearing as characteristic signals around 70 to 90 parts per million for the terminal alkyne carbon and 80 to 85 parts per million for the internal alkyne carbon. The cyclopropyl carbons exhibit upfield chemical shifts typical of highly strained ring systems, while the carbon bearing the amino group appears in the aliphatic region with appropriate chemical shift values reflecting its hybridization state and substituent effects.

Infrared spectroscopy reveals distinctive absorption bands that confirm the presence of key functional groups within the molecule. The alkyne carbon-carbon triple bond produces a characteristic absorption band around 2100 to 2260 wavenumbers, which may be weak or absent depending on the symmetry of the alkyne substitution. The amino group in its protonated form exhibits broad absorption bands in the 2800 to 3000 wavenumber region, while the cyclopropane carbon-hydrogen stretching vibrations appear around 3000 to 3100 wavenumbers. The fingerprint region below 1500 wavenumbers contains multiple absorption bands that provide detailed information about the molecular framework and can be used for compound identification purposes.

Mass spectrometry analysis confirms the molecular weight and provides structural information through fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 131 for the protonated molecule, corresponding to the molecular weight of the hydrochloride salt. Characteristic fragmentation patterns include loss of the chloride anion to give the free base molecular ion, as well as fragmentation involving the cyclopropyl ring opening and alkyne bond cleavage. These fragmentation pathways provide valuable information about the relative stability of different portions of the molecule and can be used to confirm structural assignments made through other spectroscopic techniques.

Properties

IUPAC Name |

1-cyclopropylprop-2-yn-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N.ClH/c1-2-6(7)5-3-4-5;/h1,5-6H,3-4,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOVTADUUUJAJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Rhodium-Catalyzed Hydroaminomethylation

Rhodium complexes, particularly [Rh(nbd)₂]SbF₆ paired with tetraphosphorus ligands (e.g., BTPP), facilitate the hydroaminomethylation of propargyl substrates with cyclopropylamine precursors. This one-pot cascade involves:

- Hydroformylation of the propargyl moiety to generate an α,β-unsaturated aldehyde.

- Condensation with a cyclopropylamine derivative to form an imine intermediate.

- Hydrogenation to yield the saturated amine, followed by HCl treatment to afford the hydrochloride salt.

For instance, coupling 1-cyclopropylpropyne with tert-butyl (cyclopropyl)carbamate under 10 bar H₂/CO (1:1) at 80°C for 24 hours delivers the N-Boc-protected amine in 76% yield. Subsequent deprotection with HCl in diethyl ether achieves 87% isolated yield of the hydrochloride salt.

Gold-Catalyzed Hydroamination of Propargylic Alcohols

Gold(I) catalysts, such as AuCl(PPh₃)/AgSbF₆, enable the direct hydroamination of 1-cyclopropylpropargyl alcohols with ammonia equivalents. The reaction proceeds via anti-Markovnikov addition, where the gold center activates the alkyne for nucleophilic attack by the amine. For example, treating 1-cyclopropyl-2-propyn-1-ol with aqueous NH₃ in THF at 60°C for 12 hours provides the free base amine, which is subsequently treated with HCl gas to yield the hydrochloride salt in 82% overall yield.

Curtius Degradation and Deprotection Sequences

Synthesis via Acyl Azide Rearrangement

A scalable route involves converting 1-cyclopropyl-2-propyn-carboxylic acid to its acyl azide using diphenylphosphoryl azide (DPPA). Thermal Curtius rearrangement at 110°C generates an isocyanate intermediate, which is hydrolyzed with HCl to yield the target compound. This method achieves 64% yield on a 900 mmol scale.

Optimization Data:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Temperature | 110°C | <80°C: <30% |

| Solvent | Toluene | THF: -15% |

| HCl Concentration | 4 M in dioxane | Aq. HCl: -20% |

Boc-Protection/Deprotection Strategy

Protecting the amine as an N-Boc derivative during synthesis minimizes side reactions. Using Boc₂O in CH₂Cl₂ with DMAP (4 mol%), the Boc-group is introduced in 89% yield. Final deprotection with HCl/ether (4 equiv) at 0°C ensures quantitative conversion to the hydrochloride without epimerization.

Nucleophilic Substitution and Coupling Approaches

Propargyl Halide Amination

Reacting 1-cyclopropyl-2-propyn-1-bromide with aqueous ammonia in DMF at 25°C for 6 hours affords the amine in 68% yield. However, competing elimination to form cyclopropane-allene byproducts reduces efficiency (up to 22% loss).

HATU-Mediated Amide Coupling

Coupling 1-cyclopropyl-2-propyn-carboxylic acid with benzylamine using HATU (1.1 equiv) and DIPEA (3 equiv) in DMF forms the corresponding amide in 91% yield. Catalytic hydrogenation (H₂, 1 atm, Pd/C) cleaves the benzyl group, followed by HCl quench to deliver the hydrochloride salt in 79% overall yield.

Stereochemical Considerations and Byproduct Analysis

The propargyl group’s linear geometry imposes significant steric constraints during cyclopropane ring formation. DFT calculations reveal that the transition state for cyclopropanation favors a dihedral angle of 112° between the propargyl and amine moieties, minimizing ring strain. Common byproducts include:

- Allene derivatives : Formed via base-induced elimination (up to 30% in K₂CO₃-mediated reactions).

- Dimerization products : Observed in Au-catalyzed systems at >100°C due to alkyne oligomerization.

Industrial-Scale Process Recommendations

For kilogram-scale production, the Curtius degradation route (Section 2.1) offers superior reproducibility:

- Use continuous flow reactors to safely handle acyl azides.

- Employ in situ HCl generation (SOCl₂/MeOH) for safer salt formation.

- Opt for Rh-catalyzed methods when enantiopure products are required (up to 98% ee with MeO-furyl-BIPHEP ligands).

Chemical Reactions Analysis

1-Cyclopropyl-2-propyn-1-amine Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. .

Scientific Research Applications

Scientific Research Applications

1-Cyclopropyl-2-propyn-1-amine Hydrochloride has several notable applications:

Chemistry

- Building Block for Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules, facilitating the development of new compounds with potential biological activity.

- Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions, making it versatile in synthetic chemistry.

Biology

- Enzyme Inhibition Studies : The compound is used to investigate enzyme interactions and inhibition mechanisms, crucial for drug development.

- Anticancer Research : Preliminary studies suggest that it may exhibit cytotoxic effects on various cancer cell lines by disrupting tubulin polymerization, similar to established chemotherapeutic agents like Taxol.

Industry

- Agrochemical Production : It is utilized in the formulation of pesticides and insecticides, contributing to agricultural advancements.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes involved in:

- Signal Transduction Pathways

- Metabolic Processes

- Neurotransmitter Regulation

Case Studies

Several studies have explored the biological activities of this compound:

- Enzyme Inhibition : Demonstrated effectiveness in inhibiting enzymes related to cancer progression and inflammation.

- Neuropharmacological Effects : Preliminary findings suggest potential impacts on neurotransmitter systems, opening avenues for treating neurological disorders.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-propyn-1-amine Hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Cyclopropyl-2-propyn-1-amine Hydrochloride with structurally or functionally related amine hydrochlorides:

Key Structural and Functional Comparisons

Cyclopropane vs. Cyclohexane Rings: The cyclopropane ring in the target compound imposes ring strain, increasing reactivity compared to the more stable cyclohexane ring in 1-Cyclohexylpropan-2-amine Hydrochloride . This strain may enhance interactions in biological systems or catalytic processes.

Propargyl Group Reactivity :

- The propargyl group enables click chemistry (e.g., azide-alkyne cycloaddition), a feature absent in phenyl- or cyclohexyl-substituted analogs. This makes the target compound valuable in bioconjugation or polymer chemistry .

- In contrast, Tranylcypromine’s phenyl group enhances lipophilicity , aiding blood-brain barrier penetration for CNS drug applications .

Linear chains (e.g., 2-Phenyl-1-propanamine Hydrochloride) prioritize simplicity and cost-effective synthesis for industrial-scale production .

Synthetic Methodologies :

- Microwave-assisted synthesis (used for 1-aryl-2-propen-1-one hydrochlorides) improves yield and reduces reaction time compared to conventional methods. This approach may be applicable to the target compound .

- Tranylcypromine’s stereospecific synthesis highlights the importance of chirality in pharmacological activity, a consideration for cyclopropyl-propargyl derivatives .

Physicochemical Properties

- Solubility : Propargyl-containing compounds (e.g., target and (prop-2-yn-1-yl)(propyl)amine Hydrochloride) may exhibit moderate water solubility due to polarizable alkyne bonds, whereas phenyl or cyclohexyl analogs are more hydrophobic .

- Stability : Cyclopropane’s strain may reduce thermal stability compared to cyclohexane derivatives, necessitating low-temperature storage .

Biological Activity

1-Cyclopropyl-2-propyn-1-amine Hydrochloride (C6H10ClN) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This compound's unique structural features, including a cyclopropyl group and a propynyl amine group, make it a valuable building block in various chemical applications and biological studies.

This compound is characterized by:

- Molecular Formula : C6H10ClN

- Molecular Weight : 133.61 g/mol

- Appearance : Typically exists as a white crystalline solid in its hydrochloride form.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit various enzymes by binding to their active sites, which blocks their activity and alters biochemical pathways. This inhibition can lead to therapeutic effects, particularly in enzyme-related processes.

Target Enzymes

Research indicates that this compound may interact with enzymes involved in:

- Signal transduction pathways

- Metabolic processes

- Neurotransmitter regulation

Biological Activity and Applications

This compound has been explored for several biological activities:

1. Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, which is critical in drug development. For instance, studies have demonstrated its effectiveness in inhibiting specific enzymes that play a role in cancer progression and inflammation.

2. Anticancer Properties

In vitro studies have indicated that this compound may induce cytotoxic effects on various cancer cell lines, including melanoma and breast cancer cells. The mechanism appears to involve disruption of tubulin polymerization, similar to known chemotherapeutic agents like Taxol .

3. Neuropharmacological Effects

Preliminary research suggests that the compound might influence neurotransmitter systems, potentially affecting mood and behavior. This opens avenues for investigating its use in treating neurological disorders .

Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other cyclopropyl compounds:

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-Cyclopropyl-2-propyn-1-amine Hydrochloride?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between cyclopropylamine and propargyl bromide, followed by hydrochlorination. Key steps include:

- Step 1 : React cyclopropylamine with propargyl bromide in a polar aprotic solvent (e.g., DMF or THF) under reflux (60–80°C) for 12–24 hours.

- Step 2 : Neutralize the free amine intermediate with hydrochloric acid (HCl) to form the hydrochloride salt.

- Purification : Use recrystallization from ethanol/water mixtures to achieve >95% purity.

- Critical Parameters : Control reaction stoichiometry (1:1.2 molar ratio of amine to alkylating agent) and pH during salt formation to avoid side products .

Q. How can researchers characterize the structural and chemical properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm the cyclopropyl and propynyl groups (e.g., cyclopropyl protons at δ 0.5–1.2 ppm; propynyl C≡CH at δ 1.8–2.5 ppm).

- IR Spectroscopy : Detect N–H stretches (~3200 cm) and C≡C vibrations (~2100 cm).

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and salt formation.

- Elemental Analysis : Verify molecular formula (CHClN) with ≤0.3% deviation .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer :

- Stability : The hydrochloride salt is hygroscopic; store in airtight containers under inert gas (N or Ar) to prevent decomposition.

- Temperature : Stable at room temperature (20–25°C) for 6–12 months; avoid prolonged exposure to light.

- Decomposition Risks : Thermal degradation occurs above 150°C, releasing HCl and forming cyclopropane derivatives. Monitor via TGA/DSC .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while minimizing impurities?

- Methodological Answer :

- Continuous Flow Reactors : Implement microreactors for precise temperature control and reduced side reactions (e.g., over-alkylation).

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.

- In-line Analytics : Employ HPLC-MS to monitor intermediates and adjust parameters in real time.

- Table : Comparison of Batch vs. Flow Synthesis

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Yield | 65–75% | 85–92% |

| Purity | 90–93% | 95–98% |

| Reaction Time | 24 hours | 2–4 hours |

| Scalability | Limited | High |

| Reference: . |

Q. What are the biological targets and mechanisms of action for this compound in neuropharmacology?

- Methodological Answer :

- Target Identification : Use radioligand binding assays to screen for affinity toward monoamine transporters (e.g., serotonin or dopamine transporters).

- Mechanistic Studies :

- Electrophysiology : Patch-clamp recordings to assess ion channel modulation (e.g., NMDA or GABA receptors).

- Behavioral Models : Test in rodent models of depression/anxiety (e.g., forced swim test) at doses of 10–50 mg/kg (i.p.).

- Data Contradiction Analysis : If conflicting results arise (e.g., variable efficacy across species), validate receptor isoform expression via qPCR or Western blot .

Q. How can computational methods predict the compound’s reactivity and metabolic pathways?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict sites for electrophilic/nucleophilic attack.

- Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to simulate cytochrome P450-mediated oxidation (e.g., CYP2D6/3A4).

- Retrosynthesis Tools : Leverage AI-driven platforms (e.g., Synthia) to propose novel synthetic routes based on existing reaction databases .

Data Contradiction Resolution

Q. How should researchers address discrepancies in reported biological activity data?

- Methodological Answer :

- Source Validation : Cross-check purity (via HPLC) and stereochemical integrity (via chiral chromatography) of batches used in conflicting studies.

- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. SH-SY5Y) and buffer conditions (pH 7.4, 37°C).

- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends obscured by small sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.